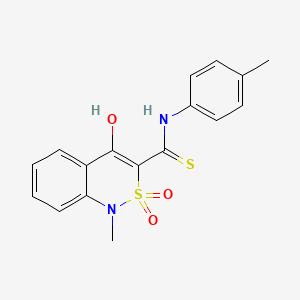![molecular formula C9H10BrN3O2S B1417597 [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea CAS No. 477848-19-4](/img/structure/B1417597.png)
[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB) was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound H-AHMB was characterized by FTIR, high resolution ESI (+) mass spectral analysis, 1 H and 13 C-NMR .Molecular Structure Analysis
The compound H-AHMB was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions .Chemical Reactions Analysis
The metal complexes [M (AHMB)n] where M = Co (II), Ni (II), Cu (II) and Zn (II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde has a density of 1.7±0.1 g/cm3, boiling point of 272.9±35.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Anti-Inflammatory Screening and Molecular Docking Studies
Thiourea derivatives, including compounds similar in structure to [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea, have shown promise in anti-inflammatory applications. Molecular docking studies have been conducted to analyze the interactions of synthesized thiourea derivatives with active sites of COX-1, COX-2, and 5-LOX enzymes, which are crucial in inflammation pathways. These studies suggest that certain structural features of thiourea derivatives contribute significantly to their binding potential and interaction strength with target proteins, leading to potential anti-inflammatory properties (Nikolic, Mijajlovic, & Nedeljković, 2022).
Coordination Chemistry and Chemosensing
Thiourea derivatives have been extensively studied for their coordination chemistry with selected metals (Cu, Ag, Au) and their applications as chemosensors. These compounds can form coordination complexes with metals, which are useful in various biological and medicinal applications. Additionally, thiourea derivatives have been explored for their potential in analytical chemistry, particularly as chemosensors for detecting anions and cations in environmental and biological samples. The versatility of these compounds in forming metal complexes and acting as sensitive chemosensors highlights their significant potential in pharmaceutical chemistry and environmental monitoring (Khan, Khan, Gul, & Muhammad, 2020).
Radioprotective Effects in Biological Systems
Research has also explored the radioprotective effects of novel thiourea compounds, including their influence on the development of plants such as peas (Pisum sativum L.) under gamma-ray exposure. Some thiourea compounds have demonstrated a capacity to reduce the chromosome aberrations induced by radiation, increase the survival rate of irradiated plants, and even enhance certain growth parameters. This suggests potential applications of thiourea derivatives in protecting biological systems against the harmful effects of radiation, which could have implications for agriculture and possibly for human radioprotection in medical contexts (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Future Directions
properties
IUPAC Name |
[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-15-6-2-5(4-12-13-9(11)16)8(14)7(10)3-6/h2-4,14H,1H3,(H3,11,13,16)/b12-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXMFGLNGKNABH-UUILKARUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)
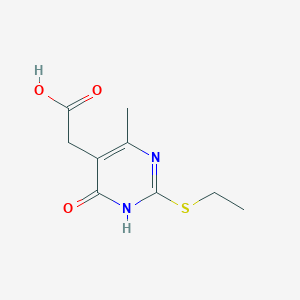
![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)
![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)
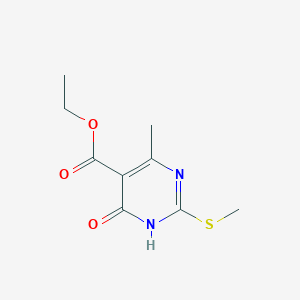
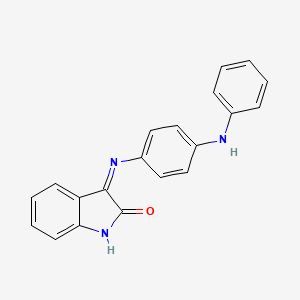
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
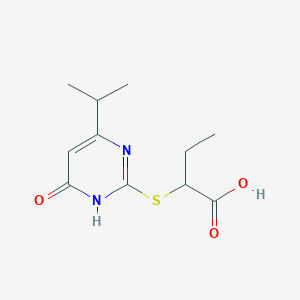
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
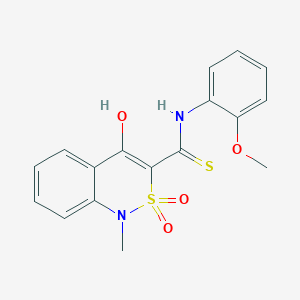
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
